4-[6-Chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine
Overview
Description
4-[6-Chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine is a chemical compound with the molecular formula C15H17ClN4O2 and a molecular weight of 320.77 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group and a pyridin-2-yl ethoxy group, as well as a morpholine ring. It is primarily used as an intermediate in the synthesis of trisubstituted pyrimidine compounds .
Scientific Research Applications
4-[6-Chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine has several scientific research applications:
Future Directions
Preparation Methods
The synthesis of 4-[6-Chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine involves several steps. One common synthetic route starts with 2-pyridin-2-yl ethanol and 2-morpholino-4,6-dichloropyrimidine . The reaction typically involves the following steps:
Formation of the intermediate: 2-pyridin-2-yl ethanol is reacted with 2-morpholino-4,6-dichloropyrimidine in the presence of a base such as sodium hydride in anhydrous dimethylformamide (DMF) at low temperatures (0-5°C) to form the intermediate.
Completion of the reaction: The reaction mixture is stirred and monitored by thin-layer chromatography (TLC) to ensure completion.
Purification: The precipitated solid is filtered, washed with water and heptane, and vacuum-dried to obtain the final product.
Chemical Reactions Analysis
4-[6-Chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 4-[6-Chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors involved in various biological processes . The exact molecular targets and pathways involved are still under investigation, but it is thought to affect cellular signaling and metabolic pathways .
Comparison with Similar Compounds
4-[6-Chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine can be compared with other similar compounds, such as:
2-(2-(Pyridin-2-yl)ethoxy)-4,6-dichloropyrimidine: This compound shares a similar pyrimidine core but lacks the morpholine ring.
4-(2,6-Dichloro-4-pyrimidinyl)morpholine: This compound has a similar morpholine ring but differs in the substitution pattern on the pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-[6-chloro-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c16-13-11-14(20-6-9-21-10-7-20)19-15(18-13)22-8-4-12-3-1-2-5-17-12/h1-3,5,11H,4,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCDJWYUYLFBTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC(=N2)OCCC3=CC=CC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101179508 | |
Record name | 4-[6-Chloro-2-[2-(2-pyridinyl)ethoxy]-4-pyrimidinyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101179508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
544693-01-8 | |
Record name | 4-[6-Chloro-2-[2-(2-pyridinyl)ethoxy]-4-pyrimidinyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=544693-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[6-Chloro-2-[2-(2-pyridinyl)ethoxy]-4-pyrimidinyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101179508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Morpholine, 4-[6-chloro-2-[2-(2-pyridinyl)ethoxy]-4-pyrimidinyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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